Cas no 875118-58-4 (benzyl N-(2-fluoro-5-nitrophenyl)carbamate)
benzyl N-(2-fluoro-5-nitrophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (2-fluoro-5-nitrophenyl)-, phenylmethyl ester (9CI)
- benzyl N-(2-fluoro-5-nitrophenyl)carbamate
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- Inchi: 1S/C14H11FN2O4/c15-12-7-6-11(17(19)20)8-13(12)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
- InChI Key: LSGIFUHVMGFLNY-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NC1=CC([N+]([O-])=O)=CC=C1F
Experimental Properties
- Density: 1.411±0.06 g/cm3(Predicted)
- Boiling Point: 379.7±42.0 °C(Predicted)
- pka: 11.79±0.70(Predicted)
benzyl N-(2-fluoro-5-nitrophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7405647-0.05g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 0.05g |
$468.0 | 2025-03-11 | |
| Enamine | EN300-7405647-0.1g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 0.1g |
$490.0 | 2025-03-11 | |
| Enamine | EN300-7405647-0.25g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 0.25g |
$513.0 | 2025-03-11 | |
| Enamine | EN300-7405647-0.5g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 0.5g |
$535.0 | 2025-03-11 | |
| Enamine | EN300-7405647-1.0g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 1.0g |
$557.0 | 2025-03-11 | |
| Enamine | EN300-7405647-2.5g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 2.5g |
$1089.0 | 2025-03-11 | |
| Enamine | EN300-7405647-5.0g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 5.0g |
$1614.0 | 2025-03-11 | |
| Enamine | EN300-7405647-10.0g |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 95.0% | 10.0g |
$2393.0 | 2025-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744964-1g |
Benzyl (2-fluoro-5-nitrophenyl)carbamate |
875118-58-4 | 98% | 1g |
¥5331.00 | 2024-04-27 |
benzyl N-(2-fluoro-5-nitrophenyl)carbamate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on benzyl N-(2-fluoro-5-nitrophenyl)carbamate
Comprehensive Overview of Benzyl N-(2-fluoro-5-nitrophenyl)carbamate (CAS No. 875118-58-4)
Benzyl N-(2-fluoro-5-nitrophenyl)carbamate (CAS No. 875118-58-4) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, characterized by its carbamate functional group and nitrophenyl moiety, has garnered significant attention due to its potential applications in drug discovery and material science. Researchers often explore its reactivity in amide bond formation and nitro group reduction, making it a valuable intermediate in modern synthetic chemistry.
The molecular structure of Benzyl N-(2-fluoro-5-nitrophenyl)carbamate features a benzyl group attached to a carbamate linkage, which is further connected to a 2-fluoro-5-nitrophenyl ring. This unique arrangement contributes to its stability and reactivity, particularly in nucleophilic substitution reactions. The presence of both fluoro and nitro substituents enhances its versatility, allowing for selective modifications in multi-step synthetic pathways.
In recent years, the demand for fluorinated aromatic compounds like Benzyl N-(2-fluoro-5-nitrophenyl)carbamate has surged, driven by their importance in developing bioactive molecules and agrochemicals. The compound's electron-withdrawing groups make it particularly useful in designing enzyme inhibitors and receptor modulators, aligning with current trends in precision medicine and targeted therapy research.
From a synthetic perspective, CAS 875118-58-4 serves as a key building block for constructing more complex heterocyclic systems. Its nitro group can be readily reduced to an amine, enabling subsequent coupling reactions with various carboxylic acids or acid chlorides. This transformation pathway is frequently employed in the synthesis of ureas and polyfunctional aromatic compounds, addressing growing needs in combinatorial chemistry and high-throughput screening platforms.
The compound's physicochemical properties, including its melting point, solubility profile, and spectroscopic characteristics, have been thoroughly documented to facilitate laboratory applications. Special attention has been given to its HPLC purity and storage stability, as these factors critically impact its performance in sensitive chemical transformations. Proper handling under inert atmosphere is recommended to maintain its integrity during long-term storage.
Emerging applications of Benzyl N-(2-fluoro-5-nitrophenyl)carbamate extend to material science, where its aromatic core contributes to the development of advanced polymers with tailored thermal and optical properties. The fluoro substituent particularly influences electronic characteristics, making derivatives valuable for organic electronic devices and liquid crystal formulations.
Quality control protocols for CAS 875118-58-4 typically involve advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. These methods ensure batch-to-batch consistency, which is crucial for reproducible results in research applications. The compound's chromatographic behavior has been extensively studied to optimize purification procedures for industrial-scale production.
Environmental and safety considerations for Benzyl N-(2-fluoro-5-nitrophenyl)carbamate follow standard laboratory practices for nitroaromatic compounds. While not classified as hazardous under normal handling conditions, appropriate personal protective equipment is advised during manipulation. The compound's biodegradation profile and ecotoxicity data support its responsible use in research settings.
Future research directions for this compound may explore its potential in click chemistry applications or as a precursor for fluorinated probes in biochemical assays. The growing interest in 19F NMR techniques for biomedical imaging could further elevate the importance of such fluorinated building blocks in diagnostic agent development.
In conclusion, Benzyl N-(2-fluoro-5-nitrophenyl)carbamate (CAS No. 875118-58-4) represents a versatile and valuable chemical entity with broad applicability across multiple scientific disciplines. Its well-characterized properties and diverse reactivity profile continue to make it a compound of significant interest in both academic and industrial research environments.
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